molecular formula C19H23F2NO3 B11429484 2-Ethylbutyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Ethylbutyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11429484
M. Wt: 351.4 g/mol
InChI Key: PRUIVCBEASEMRK-UHFFFAOYSA-N
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Description

2-Ethylbutyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a difluorophenyl group and an ethylbutyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a condensation reaction between a ketone and an amine under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a difluorobenzene derivative and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-ethylbutanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-Ethylbutyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylbutyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • 2-Ethylbutyl 4-(2,4-dibromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

Compared to similar compounds, 2-Ethylbutyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23F2NO3

Molecular Weight

351.4 g/mol

IUPAC Name

2-ethylbutyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C19H23F2NO3/c1-4-12(5-2)10-25-19(24)18-11(3)22-17(23)9-15(18)14-7-6-13(20)8-16(14)21/h6-8,12,15H,4-5,9-10H2,1-3H3,(H,22,23)

InChI Key

PRUIVCBEASEMRK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=C(NC(=O)CC1C2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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